4-Fluorobenzene-1,3-dicarboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

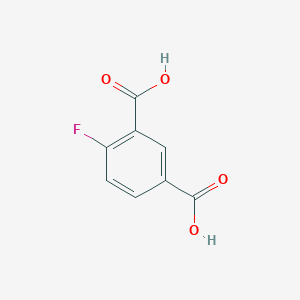

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWLKVOLSUNGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287368 | |

| Record name | 4-fluorobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-95-7 | |

| Record name | 4-Fluoro-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 327-95-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluorobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzene-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-Fluorobenzene-1,3-dicarboxylic acid, a key building block in the development of advanced materials and pharmaceutical compounds.

Core Chemical Properties and Identifiers

This compound, also known as 4-fluoroisophthalic acid, is a fluorinated aromatic dicarboxylic acid.[1][2][3] The presence of a fluorine atom on the benzene ring significantly influences the molecule's electronic properties, reactivity, and the characteristics of polymers derived from it.[1] This compound serves as a versatile monomer for high-performance polymers and as a linker in the synthesis of metal-organic frameworks (MOFs).[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2][4] |

| Synonyms | 4-Fluoroisophthalic acid, 4-fluoro-isophthalic acid | [1][2][3] |

| CAS Number | 327-95-7 | [1][2][4] |

| Molecular Formula | C₈H₅FO₄ | [1][2] |

| Molecular Weight | 184.12 g/mol | [1][2][4] |

| Appearance | Solid | [1][4] |

| Melting Point | 300-301 °C | [4][5] |

| Boiling Point | 403.4±30.0 °C (Predicted) | [5] |

| Density | 1.551±0.06 g/cm³ (Predicted) | [5] |

| pKa | 2.90±0.10 (Predicted) | [5] |

| LogP | 1.43 | [4] |

| Purity | ≥98% | [3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established routes. A common and effective method involves the manipulation of a dihalogenated precursor, specifically 1,3-dibromo-4-fluorobenzene.[1] This precursor is then converted to the target dicarboxylic acid via a Grignard reaction followed by carboxylation.[1]

This protocol outlines the conversion of 1,3-dibromo-4-fluorobenzene to this compound.

Materials:

-

1,3-dibromo-4-fluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Standard glassware for Grignard reaction under inert atmosphere

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of 1,3-dibromo-4-fluorobenzene in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by a color change and gentle refluxing. The mixture is stirred and refluxed until the magnesium is consumed, forming the bis-Grignard reagent.

-

Carboxylation: The reaction flask is cooled in an ice-salt bath. Finely crushed dry ice is added in excess to the vigorously stirred Grignard solution. The addition of dry ice should be done cautiously to control the exothermic reaction.

-

Work-up and Isolation: After the addition of dry ice is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of aqueous HCl. This protonates the carboxylate salts. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[6]

Caption: Synthesis of this compound.

Spectroscopic Data Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets, triplets, or doublet of doublets) would be observed for the three protons on the benzene ring, with coupling constants characteristic of ortho, meta, and para relationships, further influenced by the fluorine atom. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The signals for the two carboxylic acid carbons would appear significantly downfield (typically >165 ppm). The six aromatic carbons would resonate in the 110-140 ppm range. The carbon directly attached to the fluorine atom would show a large one-bond C-F coupling constant.

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit a very broad absorption band in the range of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl groups. C-F bond stretching typically appears in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 184. Fragmentation patterns would likely involve the loss of hydroxyl radicals (-OH), water (-H₂O), and carbon monoxide (-CO) or carbon dioxide (-CO₂).

Caption: General workflow for chemical structure verification.

Applications in Research and Development

This compound is a valuable intermediate with significant applications in materials science and drug development.

-

High-Performance Polymers: Its rigid aromatic core and two reactive carboxylic acid groups make it an excellent monomer for producing condensation polymers like polyesters and polyamides. The incorporation of fluorine enhances the thermal stability, mechanical strength, and chemical resistance of these polymers, making them suitable for applications in the aerospace and electronics industries.[1]

-

Metal-Organic Frameworks (MOFs): It serves as an organic linker in the construction of MOFs.[1] These crystalline materials have vast potential in gas storage, separation, and catalysis. The geometry and fluorine functionalization of the linker are crucial in tuning the structure and properties of the resulting MOF.

-

Drug Intermediates: As a drug intermediate, this compound is used in the synthesis of various active pharmaceutical ingredients (APIs).[7] The fluorine atom can improve the metabolic stability and binding affinity of a drug molecule, potentially leading to enhanced efficacy and a better pharmacokinetic profile.[8][9] Fluorinated benzoic acid derivatives have been investigated for their potential as antibacterial and antifungal agents.[8]

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[2]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautions: Standard laboratory safety precautions should be followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

- 1. This compound | 327-95-7 | Benchchem [benchchem.com]

- 2. This compound | C8H5FO4 | CID 242256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chembk.com [chembk.com]

- 6. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 4-Fluoroisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoroisophthalic acid (4-FIPA), a fluorinated aromatic dicarboxylic acid of interest in various research and development applications, including polymer chemistry and pharmaceutical sciences. This document compiles available data on its fundamental physical characteristics, spectroscopic profile, and crystalline structure, supported by detailed experimental methodologies.

Fundamental Physical Properties

4-Fluoroisophthalic acid is a white to off-white solid. Its core physical properties are summarized in the table below. These values are crucial for understanding the compound's behavior in various physical and chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₈H₅FO₄ | [1] |

| Molecular Weight | 184.12 g/mol | [1] |

| Melting Point | 300-301 °C | [1] |

| Boiling Point (Predicted) | 403.4 ± 30.0 °C | [1] |

| Density (Predicted) | 1.551 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.90 ± 0.10 | [1] |

Experimental Protocol: Melting Point Determination

The melting point of 4-Fluoroisophthalic acid can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of 4-Fluoroisophthalic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady rate of 10-20 °C per minute initially.

-

As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

-

A sharp melting range of 1-2 °C is indicative of a pure compound.

Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The polar carboxylic acid groups can form hydrogen bonds with water, but the hydrophobic aromatic ring limits solubility. |

| Methanol, Ethanol | Soluble | The polar hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the carboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of solvating both the polar and nonpolar parts of the molecule. |

| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that can dissolve polar compounds. |

| Dichloromethane | Sparingly soluble | As a less polar solvent, it is not expected to be a good solvent for the highly polar carboxylic acid groups. |

| Hexane | Insoluble | A nonpolar solvent that will not effectively solvate the polar carboxylic acid groups. |

Experimental Protocol: Solubility Determination

A general method for determining the qualitative solubility of 4-Fluoroisophthalic acid is as follows:

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

To a test tube, add approximately 10-20 mg of 4-Fluoroisophthalic acid.

-

Add 1 mL of the desired solvent in small portions.

-

After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is considered insoluble. If some but not all of the solid dissolves, it is classified as sparingly or moderately soluble.

-

For quantitative solubility determination, a saturated solution can be prepared at a specific temperature, and the concentration of the dissolved solute can be determined by techniques such as UV-Vis spectroscopy or HPLC after filtration.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 4-Fluoroisophthalic acid. While specific, high-resolution spectra for this compound are not widely published, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid groups. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups will appear at the most downfield chemical shifts (typically 165-185 ppm). The aromatic carbons will resonate in the range of 110-170 ppm, with the carbon directly attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal for the fluorine atom, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. This signal will likely be split by coupling to the neighboring aromatic protons.

Experimental Protocol: NMR Spectroscopy

-

Apparatus: High-resolution NMR spectrometer.

-

Procedure:

-

A solution of 4-Fluoroisophthalic acid is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

The solution is transferred to an NMR tube.

-

¹H, ¹³C, and ¹⁹F NMR spectra are acquired using standard pulse sequences.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoroisophthalic acid will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300-2500 (broad) | O-H stretch of carboxylic acid (hydrogen-bonded) |

| ~1700 | C=O stretch of carboxylic acid |

| ~1600, ~1475 | C=C stretch of aromatic ring |

| ~1300 | C-O stretch and O-H bend |

| ~1250 | C-F stretch |

Experimental Protocol: FT-IR Spectroscopy

-

Apparatus: Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure (KBr Pellet Method):

-

A small amount of 4-Fluoroisophthalic acid (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: [M]⁺ at m/z = 184.

-

Key Fragmentation Pathways: Loss of H₂O (m/z = 166), loss of COOH (m/z = 139), and other fragments arising from the cleavage of the aromatic ring and carboxylic acid groups.

Experimental Protocol: Mass Spectrometry

-

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

-

Procedure:

-

A small amount of the sample is introduced into the ion source of the mass spectrometer.

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

The mass spectrum is recorded, showing the relative abundance of each ion.

-

Crystalline Structure

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Apparatus: Single-crystal X-ray diffractometer.

-

Procedure:

-

Single crystals of 4-Fluoroisophthalic acid suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution.

-

A suitable crystal is mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

-

X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.

-

The collected data are processed to determine the unit cell parameters and the electron density map, from which the atomic positions are determined and the crystal structure is refined.

-

Mandatory Visualizations

To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for FTIR Spectroscopy (KBr Pellet Method).

References

An In-depth Technical Guide to 4-Fluorobenzene-1,3-dicarboxylic Acid: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzene-1,3-dicarboxylic acid, also known as 4-fluoroisophthalic acid. This compound serves as a valuable building block in medicinal chemistry and materials science. This document details its chemical structure, a feasible synthesis protocol, and its key physicochemical properties.

Chemical Structure and Identification

This compound is an aromatic compound featuring a benzene ring substituted with a fluorine atom and two carboxylic acid groups at positions 1 and 3.

The structural details and identifiers of the molecule are summarized below:

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Fluoroisophthalic acid, 4-Fluoro-1,3-benzenedicarboxylic acid |

| CAS Number | 327-95-7 |

| Molecular Formula | C₈H₅FO₄ |

| Molecular Weight | 184.12 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(=O)O)F |

| InChI | InChI=1S/C8H5FO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |

| InChIKey | OPWLKVOLSUNGEI-UHFFFAOYSA-N |

Synthesis of this compound

A viable synthetic route to this compound is the oxidation of the corresponding fluorinated xylene, specifically 4-fluoro-m-xylene. While a specific protocol for this exact transformation is not widely published, a general and robust method for the oxidation of xylenes to their corresponding dicarboxylic acids involves the use of a strong oxidizing agent such as potassium permanganate. The following is a detailed experimental protocol adapted from established procedures for similar transformations.[1][2]

Experimental Protocol: Oxidation of 4-Fluoro-m-xylene

Materials:

-

4-Fluoro-m-xylene (starting material)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Distilled water

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Dropping funnel

-

Büchner funnel and flask

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place a solution of 4-fluoro-m-xylene in water containing sodium hydroxide.

-

Oxidation: While stirring the mixture vigorously, slowly add a solution of potassium permanganate in water through the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, continue heating the mixture at reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by filtration. The filtrate, containing the potassium salt of this compound, is collected.

-

Quenching Excess Permanganate: If any unreacted permanganate remains (indicated by a purple color), it can be quenched by the careful addition of a small amount of sodium bisulfite until the solution becomes colorless or a brown precipitate of MnO₂ forms, which should then be filtered off.

-

Acidification and Precipitation: The clear filtrate is then acidified with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). This will cause the this compound to precipitate out of the solution as a white solid.

-

Isolation and Purification: The precipitated product is collected by vacuum filtration using a Büchner funnel and washed with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield the pure this compound.

-

Drying: The purified product is dried in a vacuum oven to remove any residual solvent.

Quantitative Data:

| Property | Value | Reference |

| Melting Point | 300-301 °C | [3] |

| pKa | 2.90 ± 0.10 (Predicted) | [3] |

| Density | 1.551 ± 0.06 g/cm³ (Predicted) | [3] |

Synthesis Workflow

The logical workflow for the synthesis of this compound from 4-fluoro-m-xylene is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

References

4-Fluoroisophthalic acid molecular weight and formula

An In-depth Technical Guide to 4-Fluoroisophthalic Acid

This technical guide provides a comprehensive overview of 4-Fluoroisophthalic acid, a key building block in the synthesis of advanced polymers, high-performance materials, and complex organic molecules for pharmaceutical and agrochemical applications.[1] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and its role in modern chemistry.

Physicochemical and Spectroscopic Data

4-Fluoroisophthalic acid, also known as 4-fluorobenzene-1,3-dicarboxylic acid, is a fluorinated aromatic compound with the chemical formula C₈H₅FO₄.[1][2] Its structural properties make it a valuable intermediate, with the fluorine atom enhancing the biological activity and metabolic stability of derivative compounds.[1]

Quantitative Data Summary

The key quantitative properties of 4-Fluoroisophthalic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 327-95-7 | [2] |

| Molecular Formula | C₈H₅FO₄ | [1][2] |

| Molecular Weight | 184.12 g/mol | [2][3] |

| Melting Point | 300-301 °C | [2][3] |

| Boiling Point | 403.4 ± 30.0 °C (Predicted) | [2][3] |

| Density | 1.551 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 2.90 ± 0.10 (Predicted) | [2][3] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol. | [2] |

| Appearance | White to Off-White Solid | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of 4-Fluoroisophthalic acid.

Synthesis Protocol: Oxidation of 4-Fluoro-m-xylene

This protocol describes a plausible synthetic route for 4-Fluoroisophthalic acid via the oxidation of 4-fluoro-1,3-dimethylbenzene (4-fluoro-m-xylene), adapted from established methods for analogous compounds.

Materials:

-

4-Fluoro-1,3-dimethylbenzene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

-

Diatomaceous earth (Celite)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium hydroxide in deionized water. Add 4-fluoro-1,3-dimethylbenzene to the flask.

-

Oxidation: While stirring vigorously, slowly add potassium permanganate to the mixture in portions. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reflux: After the addition of KMnO₄ is complete, heat the mixture to reflux and maintain for 8-12 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture to room temperature. Quench the excess unreacted KMnO₄ by the slow addition of ethanol until the purple color disappears, resulting in the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Filtration: Filter the brown suspension through a pad of diatomaceous earth to remove the MnO₂. Wash the filter cake with hot deionized water.

-

Acidification: Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify the clear filtrate with concentrated hydrochloric acid to a pH of 2-3.

-

Isolation: A white precipitate of crude 4-Fluoroisophthalic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, wash with cold deionized water, and air dry.

Purification Protocol: Recrystallization

This protocol outlines the purification of crude 4-Fluoroisophthalic acid using a standard recrystallization technique to remove soluble and insoluble impurities.

Materials:

-

Crude 4-Fluoroisophthalic acid

-

Recrystallization solvent (e.g., a mixture of ethanol and water)

-

Activated carbon (optional)

Procedure:

-

Solvent Selection: Determine an appropriate solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is a common choice for aromatic carboxylic acids.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes to adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. Then, place the flask in an ice bath to maximize crystal formation.

-

Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can be assessed by measuring the melting point.[4]

Characterization Protocol: NMR and FTIR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Fluoroisophthalic acid in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is slightly soluble in it).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer.[1]

-

Expected ¹H NMR Spectrum (in DMSO-d₆): The spectrum is expected to show a very broad singlet far downfield (typically >10 ppm) corresponding to the two carboxylic acid protons. The aromatic region should display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by fluorine-proton and proton-proton coupling.

-

Expected ¹³C NMR Spectrum (in DMSO-d₆): The spectrum will show signals for the eight distinct carbon atoms. The carboxylic acid carbons are expected in the 165-185 ppm region.[5] The aromatic carbons will appear between 110-170 ppm, with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, prepare a Nujol mull.

-

Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Expected IR Spectrum: The spectrum will be characterized by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ will correspond to the C=O carbonyl stretch. Additional peaks in the fingerprint region (below 1500 cm⁻¹) will correspond to C-F, C-O stretching, and C-H bending vibrations.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental and logical processes relevant to 4-Fluoroisophthalic acid.

Caption: Synthesis and Purification Workflow for 4-Fluoroisophthalic Acid.

Caption: Role as a Bifunctional Linker in Synthesis.

References

Solubility Profile of 4-Fluorobenzene-1,3-dicarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzene-1,3-dicarboxylic acid, also known as 4-fluoroisophthalic acid, is a fluorinated aromatic dicarboxylic acid with potential applications in medicinal chemistry and materials science. The fluorine substituent can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter for its synthesis, purification, formulation, and biological activity. Understanding the solubility of this compound in various organic solvents is essential for its effective utilization in research and development.

This technical guide provides a summary of the available physical and chemical properties of this compound and outlines a general experimental protocol for determining its solubility in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on providing the foundational knowledge and methodologies required for researchers to determine these values experimentally.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₈H₅FO₄ | --INVALID-LINK-- |

| Molecular Weight | 184.12 g/mol | --INVALID-LINK-- |

| CAS Number | 327-95-7 | --INVALID-LINK-- |

| Appearance | White to Almost White Powder to Crystal | Alfa Chemistry |

| Melting Point | 300-301 °C | --INVALID-LINK-- |

| pKa (Predicted) | 2.90 ± 0.10 | --INVALID-LINK-- |

| Density (Predicted) | 1.551 ± 0.06 g/cm³ | --INVALID-LINK-- |

Note: The solubility of 2,4,5,6-Tetrafluoroisophthalic acid, a structurally related compound, is reported to be soluble in methanol.[1] This suggests that polar organic solvents may be suitable for dissolving this compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable and widely used technique for generating equilibrium solubility data.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg or better)

-

Vials with screw caps

-

Constant temperature water bath or incubator shaker

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

-

To calculate solubility in mg/mL:

-

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

-

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Conclusion

References

Spectroscopic Profile of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorobenzene-1,3-dicarboxylic acid (CAS No. 327-95-7), a fluorinated aromatic dicarboxylic acid of interest in chemical synthesis and materials science. This document outlines nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supported by detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Fluoroisophthalic acid

-

Appearance: White to off-white solid[1]

-

Melting Point: 300-301 °C

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, data from commercial suppliers confirms that the spectra are consistent with the assigned structure.[1] This section details the expected spectroscopic features based on the molecule's structure and provides predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted chemical shifts (δ) in ppm for the ¹H and ¹³C NMR spectra. The predictions are based on the analysis of the chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.4-8.6 | d | ~1-2 Hz |

| H-5 | ~8.2-8.4 | dd | ~8-9 Hz (H-F), ~2 Hz (H-H) |

| H-6 | ~7.3-7.5 | t | ~8-9 Hz |

| COOH | >12 | br s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (COOH) | ~165-170 |

| C-2 | ~125-130 |

| C-3 (COOH) | ~165-170 |

| C-4 (C-F) | ~160-165 (d, ¹JCF ≈ 250 Hz) |

| C-5 | ~120-125 (d, ²JCF ≈ 20-25 Hz) |

| C-6 | ~115-120 (d, ³JCF ≈ 5-10 Hz) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | O-H stretching |

| C-H (Aromatic) | 3000-3100 | Medium | C-H stretching |

| C=O (Carboxylic Acid) | 1680-1720 | Strong | C=O stretching |

| C=C (Aromatic) | 1580-1620, 1450-1500 | Medium-Strong | C=C ring stretching |

| C-O (Carboxylic Acid) | 1200-1300 | Strong | C-O stretching |

| C-F (Aryl Fluoride) | 1100-1250 | Strong | C-F stretching |

| O-H (Carboxylic Acid) | 920-950 | Broad | O-H out-of-plane bending |

Mass Spectrometry (MS)

The exact mass of this compound is 184.0172 g/mol .[2] The following table presents the predicted m/z values for various adducts in high-resolution mass spectrometry.

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 185.0245 |

| [M+Na]⁺ | 207.0064 |

| [M-H]⁻ | 183.0099 |

| [M+NH₄]⁺ | 202.0510 |

| [M+K]⁺ | 222.9803 |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Obtain a one-dimensional ¹³C spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).

-

Use a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, often via a direct insertion probe which is heated to vaporize the sample into the ion source.[4]

-

Ionization: In the ion source, bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to lose an electron, forming a molecular ion (M⁺˙), which is a radical cation.[5][6][7]

-

Mass Analysis: Accelerate the generated ions and pass them through a magnetic or electric field in the mass analyzer. The ions are then separated based on their mass-to-charge ratio (m/z).[4][6]

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C8H5FO4 | CID 242256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Thermal Stability of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-Fluorobenzene-1,3-dicarboxylic acid, a crucial parameter for its application in materials science and drug development. The introduction of a fluorine atom into the aromatic ring is known to significantly influence the thermal and chemical resistance of the resulting materials. This document outlines the expected thermal behavior of this compound based on available data and analysis of structurally related compounds.

Core Physicochemical and Thermal Properties

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively available in public literature, its high melting point provides a strong indication of its thermal robustness. The data presented below includes the known melting point of the title compound and comparative thermal data for structurally similar aromatic dicarboxylic acids to provide a predictive context for its thermal decomposition profile.

| Compound | Structure | Melting Point (°C) | Decomposition Temperature (°C) | Analysis Method |

| This compound | 300-301[1] | Not specified | Melting Point | |

| Isophthalic acid | 345-348 | >300 | TGA | |

| 5-Fluoroisophthalic acid | Not specified | Not specified | Not specified | |

| Terephthalic acid | 300 (sublimes) | >300 | TGA | |

| 2-Fluoroterephthalic acid | 310-312 | Not specified | Melting Point |

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.

Apparatus: A calibrated thermogravravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The instrument is programmed with a linear heating ramp, typically from ambient temperature to a final temperature well above the expected decomposition point (e.g., 25°C to 600°C). A heating rate of 10°C/min is standard, but can be varied to study kinetic effects.

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax). The percentage of residual mass at the end of the experiment is also recorded.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum or gold pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

A temperature program is initiated, typically involving a heating and cooling cycle to erase any prior thermal history of the sample, followed by a final heating ramp. A typical heating rate is 10°C/min.

-

-

Data Acquisition: The differential heat flow between the sample and reference is measured as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks corresponding to melting. The onset temperature of the peak is taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a generalized workflow for assessing the thermal stability of a chemical compound.

Workflow for assessing the thermal stability of a chemical compound.

Conclusion

This compound is anticipated to exhibit high thermal stability, a characteristic feature of fluorinated aromatic compounds. Its high melting point of 300-301°C corroborates this expectation. For definitive quantitative data on its decomposition profile, experimental determination via TGA and DSC is essential. The protocols and workflow provided in this guide offer a robust framework for researchers and drug development professionals to accurately characterize the thermal properties of this and other similar compounds, thereby enabling its effective utilization in high-performance applications.

References

Unveiling 4-Fluoroisophthalic Acid: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthesis of 4-Fluoroisophthalic acid has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the compound's physicochemical properties, experimental protocols for its synthesis, and key developmental insights, positioning it as a valuable resource for those in the chemical and pharmaceutical industries.

Introduction to 4-Fluoroisophthalic Acid

4-Fluoroisophthalic acid, with the chemical formula C₈H₅FO₄, is a fluorinated aromatic dicarboxylic acid. The introduction of a fluorine atom to the isophthalic acid backbone significantly modifies its electronic properties, acidity, and potential for intermolecular interactions. These unique characteristics make it a valuable building block in the synthesis of advanced polymers, including polyesters and polyamides with enhanced thermal stability and chemical resistance.[1] Furthermore, its derivatives are of interest in the development of liquid crystal polymers (LCPs) and as intermediates for pharmaceuticals and agrochemicals where fluorine substitution can enhance biological activity and metabolic stability.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoroisophthalic acid is presented in the table below, offering a clear comparison of its fundamental characteristics.

| Property | Value | Source |

| CAS Number | 327-95-7 | [1] |

| Molecular Formula | C₈H₅FO₄ | [1] |

| Molecular Weight | 184.12 g/mol | [1] |

| Melting Point | 300-301 °C | ChemBK |

| Boiling Point | 403.4±30.0 °C (Predicted) | ChemBK |

| Density | 1.551±0.06 g/cm³ (Predicted) | ChemBK |

| Appearance | White to off-white powder or crystals | - |

| Storage | Room temperature, sealed in a dry environment | - |

Historical Context and Discovery

While a definitive singular "discovery" paper for 4-Fluoroisophthalic acid is not readily apparent in historical literature, its development can be understood within the broader context of the advancements in organofluorine chemistry. The introduction of fluorine into aromatic systems has been a significant area of research since the mid-20th century.

One of the earliest and most fundamental methods for the synthesis of aryl fluorides is the Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927.[2][3][4] This reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. It is highly probable that early syntheses of 4-Fluoroisophthalic acid were achieved via this classical transformation, starting from 4-aminoisophthalic acid.

Another major pathway for the synthesis of isophthalic acid derivatives has been the oxidation of meta-substituted xylenes.[5][6] The development of catalytic oxidation processes using transition metals like cobalt and manganese, often in the presence of a bromine source, has been a cornerstone of industrial aromatic acid production. The application of these methods to 4-fluoro-m-xylene would provide a direct route to 4-Fluoroisophthalic acid.

Synthesis of 4-Fluoroisophthalic Acid: Experimental Protocols

Two primary synthetic routes to 4-Fluoroisophthalic acid are prevalent in the chemical literature and practice: the Balz-Schiemann reaction and the oxidation of 4-fluoro-m-xylene.

Synthesis via the Balz-Schiemann Reaction

This classical method offers a reliable route starting from an amino-substituted precursor.

Experimental Protocol:

-

Diazotization: 4-Aminoisophthalic acid is dissolved in an aqueous solution of fluoroboric acid (HBF₄) at a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt as a precipitate.

-

Isolation and Drying: The precipitated diazonium salt is collected by filtration, washed with cold water, ethanol, and diethyl ether, and then carefully dried under vacuum.

-

Thermal Decomposition: The dry diazonium tetrafluoroborate salt is heated, often in an inert, high-boiling solvent, to induce decomposition. This step releases nitrogen gas and boron trifluoride, yielding the desired 4-Fluoroisophthalic acid.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as water or an aqueous alcohol mixture, to afford the final product.

Synthesis via Oxidation of 4-Fluoro-m-xylene

This method is analogous to the industrial production of isophthalic acid and is suitable for larger-scale synthesis.

Experimental Protocol:

-

Reaction Setup: A high-pressure reactor is charged with 4-fluoro-m-xylene, a solvent (typically acetic acid), and a catalyst system. The catalyst system usually comprises a cobalt salt (e.g., cobalt(II) acetate) and a manganese salt (e.g., manganese(II) acetate), along with a bromine source (e.g., sodium bromide or hydrobromic acid).

-

Oxidation: The reactor is pressurized with air or oxygen and heated to a temperature typically in the range of 150-225 °C. The reaction mixture is stirred vigorously to ensure efficient gas-liquid mixing.

-

Reaction Monitoring: The progress of the oxidation is monitored by measuring the uptake of oxygen.

-

Product Isolation and Purification: After the reaction is complete, the mixture is cooled, and the crude 4-Fluoroisophthalic acid, which precipitates from the acetic acid solvent, is collected by filtration. The product is then washed with fresh solvent and dried. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

While a comprehensive, publicly available database of the spectra for 4-Fluoroisophthalic acid is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two aromatic protons would also exhibit splitting patterns consistent with their positions relative to each other and the fluorine atom. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a downfield chemical shift (typically >12 ppm).

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbon atom directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant. The other aromatic carbons would also exhibit smaller two- and three-bond couplings to the fluorine atom. The two carboxylic acid carbons would appear at the downfield end of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching absorption would be present around 1700 cm⁻¹. C-F stretching vibrations would be observed in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (184.02 g/mol for the exact mass). Fragmentation would likely involve the loss of hydroxyl groups, carboxyl groups, and potentially carbon monoxide.

Applications and Future Outlook

4-Fluoroisophthalic acid serves as a crucial monomer in the synthesis of high-performance polymers. The incorporation of the fluorine atom can impart desirable properties such as increased thermal stability, chemical resistance, and modified optical and electronic characteristics. Its use in the production of specialty polyesters, polyamides, and liquid crystal polymers is an active area of materials science research.

In the pharmaceutical and agrochemical sectors, the introduction of fluorine is a well-established strategy for enhancing the efficacy and metabolic stability of bioactive molecules. 4-Fluoroisophthalic acid represents a versatile scaffold for the synthesis of new chemical entities with potential therapeutic or pesticidal applications.

The continued exploration of fluorinated organic compounds is expected to uncover new applications for 4-Fluoroisophthalic acid and its derivatives. Advances in catalytic synthesis and a deeper understanding of the structure-property relationships of fluorinated materials will undoubtedly drive further innovation in this field.

References

Theoretical Exploration of 4-Fluorobenzene-1,3-dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzene-1,3-dicarboxylic acid, also known as 4-fluoroisophthalic acid, is a substituted aromatic dicarboxylic acid. The introduction of a fluorine atom to the benzene ring significantly influences the molecule's electronic properties, acidity, and intermolecular interactions. These characteristics make it a valuable building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds. Theoretical and computational studies provide a powerful lens through which to understand the molecular structure, vibrational properties, and electronic nature of this compound, offering insights that can guide its application in various scientific and industrial fields. This technical guide provides a summary of the theoretical approaches used to study this compound and its isomers, presenting key quantitative data and outlining the computational protocols.

Molecular Structure and Properties

The fundamental characteristics of this compound can be determined through computational chemistry. The molecular formula is C₈H₅FO₄, and it has a molecular weight of approximately 184.12 g/mol .[1]

Computed Properties

A summary of computed properties for this compound is provided in the table below.

| Property | Value |

| Molecular Weight | 184.12 g/mol |

| Exact Mass | 184.01718680 Da |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 74.6 Ų |

| Heavy Atom Count | 13 |

| Complexity | 228 |

Data sourced from PubChem.[1]

Theoretical and Computational Methodology

The theoretical investigation of substituted benzoic acids, including fluorinated isomers, predominantly employs Density Functional Theory (DFT). This computational method offers a good balance between accuracy and computational cost for determining the electronic structure and properties of molecules.

Experimental Protocols

A representative computational protocol for the theoretical study of this compound and its isomers involves the following steps:

-

Geometry Optimization: The initial molecular structure is built and then optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly used in conjunction with a high-level basis set such as 6-311++G(d,p). This level of theory provides a robust description of the electron distribution and molecular geometry.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculation: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

The general workflow for such a theoretical study is illustrated in the diagram below.

Quantitative Theoretical Data

Representative Optimized Geometric Parameters

The tables below present typical bond lengths and bond angles for a fluorinated benzene-1,3-dicarboxylic acid.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C-F | 1.34 - 1.36 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-C (carboxyl) | 1.48 - 1.50 |

| C=O | 1.21 - 1.23 |

| C-O | 1.35 - 1.37 |

| O-H | 0.96 - 0.98 |

Table 2: Selected Bond Angles (°)

| Angle | Value (°) |

| C-C-C (aromatic) | 118 - 122 |

| C-C-F | 118 - 120 |

| C-C-COOH | 119 - 121 |

| O=C-O | 122 - 124 |

| C-C=O | 123 - 125 |

| C-O-H | 105 - 107 |

Representative Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. The table below lists some of the characteristic vibrational modes and their expected frequency ranges.

Table 3: Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H stretch | 3500 - 3700 |

| C-H stretch (aromatic) | 3050 - 3150 |

| C=O stretch | 1700 - 1750 |

| C-C stretch (aromatic) | 1580 - 1620 |

| C-F stretch | 1200 - 1250 |

| O-H bend | 1180 - 1220 |

| C-O stretch | 1250 - 1350 |

Representative Electronic Properties

The electronic properties, particularly the HOMO and LUMO energies, are crucial for understanding the reactivity of the molecule.

Table 4: Calculated Electronic Properties (eV)

| Property | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

The logical relationship between these key electronic parameters is depicted in the following diagram.

Conclusion

Theoretical studies, primarily employing Density Functional Theory, provide a robust framework for understanding the molecular and electronic properties of this compound. While specific computational data for this molecule is not extensively published, analysis of its isomers and related compounds allows for the reliable prediction of its geometric parameters, vibrational spectra, and electronic characteristics. These theoretical insights are invaluable for researchers and scientists in the fields of materials science and drug development, enabling the rational design of novel materials and molecules with tailored properties. The computational protocols and representative data presented in this guide offer a solid foundation for further theoretical and experimental investigations into this versatile chemical compound.

References

Potential Research Areas for 4-Fluorobenzene-1,3-dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzene-1,3-dicarboxylic acid, also known as 4-fluoroisophthalic acid, is a fluorinated aromatic dicarboxylic acid with significant potential as a versatile building block in materials science and drug discovery. The introduction of a fluorine atom onto the isophthalic acid backbone imparts unique electronic properties, enhanced thermal stability, and altered intermolecular interactions, making it an attractive component for the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and biologically active compounds. This technical guide explores key potential research areas for this compound, providing a foundation for further investigation and development.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the fundamental properties of this compound is essential for its application in various research fields.

| Property | Value |

| Molecular Formula | C₈H₅FO₄ |

| Molecular Weight | 184.12 g/mol |

| CAS Number | 327-95-7 |

| Melting Point | >300 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

| ¹H NMR (DMSO-d₆) | δ 13.5 (s, 2H, -COOH), 8.3-8.4 (m, 1H, Ar-H), 7.8-7.9 (m, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ 165.8 (d, J=3.5 Hz, C=O), 164.9 (d, J=9.0 Hz, C-F), 133.8 (d, J=8.0 Hz, Ar-C), 125.8 (d, J=22.0 Hz, Ar-C), 119.5 (d, J=24.0 Hz, Ar-C) |

| FT-IR (KBr, cm⁻¹) | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (C-F stretch) |

Crystal Structure Analysis

The solid-state architecture of this compound, as determined by single-crystal X-ray diffraction, reveals a planar molecule with the carboxyl groups slightly twisted out of the plane of the benzene ring.[1][2][3] The fluorine atom lies on the crystallographic twofold symmetry axis.[1][2][3] In the crystal lattice, molecules are linked by intermolecular O-H···O hydrogen bonds between the carboxylic acid groups, forming extended chains or sheets.[1][2][3] These supramolecular assemblies are further stabilized by C-H···F interactions.[1][2][3]

| Crystallographic Parameter | Value[1][2][3] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7736(8) |

| b (Å) | 16.292(4) |

| c (Å) | 6.2753(14) |

| β (°) | 91.871(5) |

| Volume (ų) | 385.60(14) |

| Z | 2 |

Potential Research Areas

Advanced Materials Science: Metal-Organic Frameworks (MOFs)

The rigid structure and divergent carboxylic acid functionalities of this compound make it an excellent candidate as an organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The presence of the fluorine atom can introduce hydrophobicity, enhance chemical stability, and modify the electronic environment of the pores within the MOF structure.

Potential Research Directions:

-

Synthesis of Novel MOFs: Exploration of different metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) and reaction conditions (solvothermal, microwave-assisted) to construct new MOFs with unique topologies and pore architectures.

-

Gas Storage and Separation: Investigating the performance of these fluorinated MOFs for the selective adsorption and separation of gases such as CO₂, CH₄, and H₂. The fluorine lining of the pores could lead to specific interactions with certain gas molecules.

-

Catalysis: Utilizing the fluorinated MOFs as catalysts or catalyst supports. The Lewis acidic or basic sites within the framework, influenced by the electron-withdrawing fluorine atom, could be exploited for various organic transformations.

-

Sensing Applications: Developing MOF-based sensors for the detection of volatile organic compounds (VOCs) or other analytes. The interaction of the analyte with the fluorinated pore environment could lead to a detectable change in the MOF's properties, such as luminescence.

Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. While there is limited direct research on the biological activities of this compound itself, studies on closely related fluorinated and non-fluorinated isophthalic acid derivatives suggest significant potential. For instance, anilide derivatives of 4-hydroxyisophthalic acid have demonstrated antimicrobial activity.[4]

Potential Research Directions:

-

Synthesis of Novel Derivatives: Design and synthesis of a library of derivatives, including amides, esters, and heterocyclic compounds, starting from this compound.

-

Antimicrobial Activity: Screening of the synthesized derivatives against a panel of pathogenic bacteria and fungi to identify potential new antimicrobial agents.

-

Anticancer Activity: Evaluation of the cytotoxic effects of the derivatives against various cancer cell lines. The rigid, fluorinated scaffold could serve as a pharmacophore for targeting specific proteins or enzymes involved in cancer progression.

-

Enzyme Inhibition Studies: Investigating the potential of the derivatives to inhibit specific enzymes, such as kinases, proteases, or histone deacetylases, which are important targets in various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification [ejchem.journals.ekb.eg]

literature review of 4-Fluoroisophthalic acid research

An In-depth Technical Guide to 4-Fluoroisophthalic Acid

Abstract

4-Fluoroisophthalic acid (4-FIPA) is a fluorinated aromatic dicarboxylic acid that serves as a crucial building block in the synthesis of advanced materials and complex organic molecules. Its unique properties, imparted by the fluorine atom and the meta-disposed carboxylic acid groups, make it a valuable monomer for high-performance polymers and a versatile ligand in the construction of metal-organic frameworks (MOFs). This technical guide provides a comprehensive review of the existing research on 4-FIPA, detailing its physicochemical properties, synthesis, and applications, with a focus on its role in materials science and potential in drug development.

Physicochemical Properties

4-Fluoroisophthalic acid is a solid organic compound at room temperature. The presence of the electron-withdrawing fluorine atom influences the acidity of the carboxylic groups and the electronic properties of the aromatic ring, which in turn affects the properties of materials derived from it.

Table 1: General and Physicochemical Properties of 4-Fluoroisophthalic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 4-Fluorobenzene-1,3-dicarboxylic acid | |

| CAS Number | 327-95-7 | [1] |

| Molecular Formula | C₈H₅FO₄ | [1] |

| Molecular Weight | 184.12 g/mol | [1] |

| Storage Condition | Room Temperature | [1] |

Synthesis and Characterization

While specific, detailed industrial synthesis protocols for 4-FIPA are proprietary, a general workflow can be inferred from standard organic chemistry principles, often starting from fluorinated benzene derivatives. Post-synthesis, characterization is crucial to confirm purity and structure.

Caption: General workflow for the synthesis and characterization of 4-FIPA.

Crystal Structure and Supramolecular Chemistry

The crystal engineering of isophthalic acid analogues is a subject of significant interest. While a detailed crystal structure for 4-FIPA was not found in the surveyed literature, the structure of its isomer, 5-Fluoroisophthalic acid, provides valuable insights. In the crystal structure of 5-Fluoroisophthalic acid (C₈H₅FO₄), the molecule is nearly planar, and the crystal packing is dominated by intermolecular O—H⋯O hydrogen bonds between carboxylic acid groups and C—H⋯F interactions, forming a two-dimensional supramolecular array.[2][3][4] This highlights the crucial role of hydrogen bonding and potential fluorine interactions in directing the solid-state assembly.

Table 2: Crystallographic Data for 5-Fluoroisophthalic Acid (Isomer of 4-FIPA)

| Parameter | Value | Reference(s) |

| Formula | C₈H₅FO₄ | [2][3] |

| Molecular Weight | 184.12 | [2][3] |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/m | [2] |

| a (Å) | 3.7736 (8) | [2][3] |

| b (Å) | 16.292 (4) | [2][3] |

| c (Å) | 6.2753 (14) | [2][3] |

| β (°) | 91.871 (5) | [2][3] |

| Volume (ų) | 385.60 (14) | [2][3] |

| Z | 2 | [2][3] |

| Temperature (K) | 297 | [2][3] |

Applications in Materials Science

4-FIPA is a key component in the synthesis of advanced polymers and metal-organic frameworks (MOFs) due to its rigid structure and functional groups.

High-Performance Polymers

It serves as a monomer in the production of polyesters and polyamides.[1] The incorporation of 4-FIPA can enhance thermal stability, chemical resistance, and mechanical properties.[1] It is also employed in developing liquid crystal polymers (LCPs), which are utilized in electronics and aerospace applications due to their exceptional performance at high temperatures.[1]

Metal-Organic Frameworks (MOFs)

Isophthalic acid derivatives are widely used as organic linkers to construct MOFs. These crystalline coordination polymers have applications in gas storage, separation, and catalysis.[5] The fluorine substituent in 4-FIPA can modulate the electronic properties and pore environment of the resulting MOF, potentially influencing its selectivity and catalytic activity. The general process involves a solvothermal reaction between a metal salt and the 4-FIPA ligand.

Caption: Logical relationships between 4-FIPA's properties and its applications.

Potential in Drug Development

While direct studies on the biological activity of 4-FIPA are scarce, research on related isophthalic acid derivatives suggests potential avenues for exploration. For instance, variously substituted anilides and hydrazones of 4-hydroxyisophthalic acid have been prepared and investigated for their antibacterial and antifungal activities.[6][7] These studies indicate that the isophthalic acid scaffold can be a basis for developing new antimicrobial agents. The fluorine atom in 4-FIPA is known to enhance metabolic stability and binding affinity in drug candidates, making it a valuable intermediate for creating fluorinated aromatic compounds for pharmaceuticals and agrochemicals.[1]

Hypothetical Antimicrobial Mechanism

Many antimicrobial agents function by disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[8] A hypothetical signaling pathway for a 4-FIPA derivative could involve the inhibition of a key bacterial enzyme.

Caption: Hypothetical mechanism for a 4-FIPA-based antimicrobial agent.

Experimental Protocols

General Protocol for Solvothermal Synthesis of a MOF